4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid
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Overview
Description
“4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid” is a chemical compound. Its structure is likely to contain a fluoro-methylaniline group (a benzene ring with an attached fluorine atom and methyl group, and an amino group), and a 4-oxobutanoic acid group (a four-carbon chain with a ketone and a carboxylic acid) .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its name. It likely contains a benzene ring (from the aniline part) with attached fluorine (5-fluoro) and methyl (2-methyl) groups. The 4-oxobutanoic acid part suggests a four-carbon chain with a ketone (oxo) and a carboxylic acid .
Chemical Reactions Analysis
Without specific literature sources, it’s difficult to provide a detailed analysis of the chemical reactions involving “this compound”. The reactivity of such a compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzene ring, as well as the reactivity of the ketone and carboxylic acid functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of a carboxylic acid group suggests that the compound may exhibit acidic properties. The fluorine atom might influence the compound’s reactivity and polarity .
Scientific Research Applications
1. Synthesis and Application in Fluorinated Compounds
A study by Qiu et al. (2009) discusses the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis process, though not directly related to "4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid," provides insights into the complex synthesis procedures and potential industrial applications of fluorinated compounds Qiu et al., 2009.
2. Fluorescent Chemosensors
Research by Roy (2021) explores the use of 4-Methyl-2,6-diformylphenol (DFP) based compounds as chemosensors for detecting various analytes including metal ions and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors indicate the potential for similar structures, possibly including derivatives of "this compound," in the field of chemical detection and analysis Roy, 2021.
3. Diagnostic Applications in Medical Imaging
Ren et al. (2016) discuss the use of Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) in PET/CT for detecting prostate carcinoma relapse. This highlights the diagnostic value of fluorinated compounds in medical imaging, suggesting possible research directions for related compounds such as "this compound" in similar medical applications Ren et al., 2016.
4. Cancer Treatment and Mechanisms
Gmeiner's review (2020) on fluorine chemistry in cancer treatment provides insights into the use of fluorinated pyrimidines to treat cancer. The review details methods for synthesis, including the incorporation of isotopes to study metabolism and biodistribution, potentially relevant to research involving "this compound" Gmeiner, 2020.
Safety and Hazards
Properties
IUPAC Name |
4-(5-fluoro-2-methylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJKBEFEXHRNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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